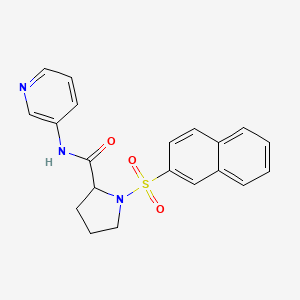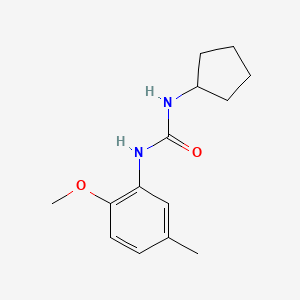![molecular formula C19H14INO B5304473 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5304473.png)
1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, also known as IQ-1S, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of benzoquinoline derivatives and has been shown to possess anticancer properties through its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its ability to inhibit the activity of CK2 and CK2α, which are enzymes that play a critical role in cell proliferation and survival. By inhibiting the activity of these enzymes, 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been shown to inhibit the activity of certain transcription factors that are involved in cancer cell proliferation, such as nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
Studies have shown that 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can induce apoptosis in cancer cells through the activation of caspase-3, a key enzyme involved in the apoptotic pathway. Additionally, 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been shown to inhibit the activity of certain proteins involved in cell cycle regulation, such as cyclin D1 and cyclin-dependent kinase 4 (CDK4). This compound has also been shown to inhibit the expression of certain genes involved in cancer cell survival, such as B-cell lymphoma 2 (Bcl-2) and survivin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is its potent anticancer activity against a wide range of cancer cell lines. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one and to identify potential biomarkers that can be used to predict its efficacy in cancer therapy. Finally, there is a need for preclinical and clinical trials to evaluate the safety and efficacy of 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one in humans.
Synthesemethoden
The synthesis of 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves a multi-step process that requires the use of various reagents and solvents. One of the most commonly used methods involves the reaction of 2-iodoaniline with 2-aminobenzoic acid in the presence of a catalyst such as copper(II) acetate to form the intermediate compound, 2-(2-iodophenyl)benzo[f]quinoline-4-carboxylic acid. This intermediate is then reduced using sodium borohydride to yield the final product, 1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one.
Wissenschaftliche Forschungsanwendungen
1-(2-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been extensively studied for its potential applications in cancer research. It has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound works by inhibiting the activity of certain enzymes involved in cancer cell proliferation, such as casein kinase 2 (CK2) and protein kinase CK2α.
Eigenschaften
IUPAC Name |
1-(2-iodophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO/c20-16-8-4-3-7-14(16)15-11-18(22)21-17-10-9-12-5-1-2-6-13(12)19(15)17/h1-10,15H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGRDIQGBQPPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=CC=C4I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5304408.png)
![5-({5-[(4-chlorophenoxy)methyl]-2-furyl}methylene)-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5304412.png)
![N-(2-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5304419.png)
![3-[5-(4-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5304424.png)
![8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5304436.png)
![1-(1-{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-yl)methanamine](/img/structure/B5304438.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1-ethyl-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5304445.png)


![5-[(2-methylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5304466.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(pyridin-2-ylmethyl)pyridin-2-amine](/img/structure/B5304467.png)
![ethyl 5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304478.png)
